molecular formula C10H18N2O4 B13895175 a-Amino-1-Boc-3-azetidineacetic acid

a-Amino-1-Boc-3-azetidineacetic acid

Cat. No.: B13895175
M. Wt: 230.26 g/mol
InChI Key: LNQGTBRPYFXAFK-UHFFFAOYSA-N
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Description

a-Amino-1-Boc-3-azetidineacetic acid is a heterocyclic amino acid derivative containing an azetidine ring. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used to protect amino groups during chemical synthesis. The molecular formula of this compound is C10H18N2O4, and it has a molecular weight of 230.26 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of a-Amino-1-Boc-3-azetidineacetic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

a-Amino-1-Boc-3-azetidineacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized azetidine derivatives, while substitution reactions can produce various substituted azetidine compounds .

Scientific Research Applications

a-Amino-1-Boc-3-azetidineacetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of a-Amino-1-Boc-3-azetidineacetic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group is cleaved under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The azetidine ring’s strain-driven reactivity also plays a crucial role in its interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to a-Amino-1-Boc-3-azetidineacetic acid include:

Uniqueness

This compound is unique due to the presence of both the Boc protecting group and the azetidine ring. This combination provides distinct reactivity and stability, making it a valuable compound in synthetic chemistry and research .

Properties

IUPAC Name

2-amino-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-4-6(5-12)7(11)8(13)14/h6-7H,4-5,11H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQGTBRPYFXAFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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